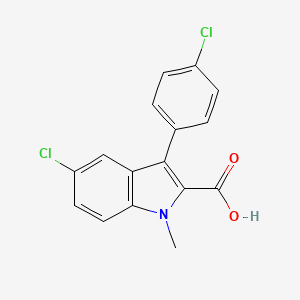

4-氨基-6-(4-甲苯基)-1,6-二氢-1,3,5-三嗪-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, particularly as potential anti-tumor agents .

Synthesis Analysis

The synthesis of triazine derivatives often involves the cyclization of biguanides or the reaction of amidrazones with various electrophiles. For instance, 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was prepared by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate . Similarly, triazine derivatives can be synthesized through the reaction of intermediates like 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol with carbonyl compounds .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, was determined to crystallize in the monoclinic space group with extensive intermolecular hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions to form novel compounds. For instance, the reactivity of 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol towards selected carbonyl compounds led to the synthesis of new triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives . Additionally, the reaction of 6-amino-1,2,4-triazin-5(2H)-ones with phosphorus pentasulfide affords 6-amino-1,2,4-triazine-5(2H)-thiones .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can be influenced by their molecular structure and substituents. For example, the solid-state structures of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine in methanol and DMSO solvates, as well as its molecular adducts with aliphatic dicarboxylic acids, were analyzed by single crystal X-ray diffraction and thermal methods, revealing various recognition patterns formed between acceptor and donor groups . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied, with some compounds showing moderate activity against human cancer cell lines .

科学研究应用

杂环化学和生物学意义

三嗪,包括 4-氨基-6-(4-甲苯基)-1,6-二氢-1,3,5-三嗪-2-硫醇等化合物,是杂环化学的基石,由于其多样的生物活性而成为广泛研究的主题。这些化合物以其存在于各种异构形式中而著称,其中 1,3,5-三嗪尤为重要。它们独特的结构允许广泛的生物应用,包括抗菌、抗真菌、抗癌、抗病毒、抗疟疾、抗炎和抗微生物活性。这种广泛的药理作用使三嗪衍生物对于未来药物的开发具有价值,展示了它们在药物化学中的重要性 (Verma, Sinha, & Bansal, 2019)。

有机合成和工业应用

氨基三唑的用途,包括 4-氨基-6-(4-甲苯基)变体,扩展到精细有机合成的领域,在其中它们用作原材料。这些化合物对于生产农产品、药品、染料、高能材料和防腐添加剂至关重要。它们的用途甚至延伸到分析试剂、浮选试剂、耐热聚合物、荧光产品和离子液体的生产中。如此广泛的应用突显了该化合物在应用科学和工业中的重要性,突出了其在生产各种农业和医疗产品中的作用 (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021)。

抗氧化和抗自由基活性

具有开放硫基的化合物,如一些 1,2,4-三唑衍生物,表现出高水平的抗氧化和抗自由基活性,这对于暴露于高剂量辐射的患者有益。将它们与也具有游离 SH 基团的生物氨基酸(如半胱氨酸)进行比较,表明它们的潜在治疗价值。这种比较指出了合成的 1,2,4-三唑-3-硫酮在改善受影响患者的整体状况和生化过程方面提供的独特可能性和机会 (Kaplaushenko, 2019)。

合成和物理化学性质

对 1,2,4-三唑的 3-硫和 3-硫-4-氨基衍生物的研究表明,这类有机化合物引起各个科学和工业领域的兴趣。它们在光学材料、光敏剂、着色剂、抗氧化剂、燃料添加剂和农业腐蚀抑制剂中的应用突出了它们的用途广泛。此外,它们被归类为低毒或无毒物质,提高了它们在不同领域的进一步研究和应用的吸引力 (Parchenko, 2019)。

未来方向

属性

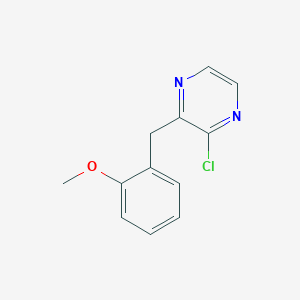

IUPAC Name |

4-amino-2-(4-methylphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-6-2-4-7(5-3-6)8-12-9(11)14-10(15)13-8/h2-5,8H,1H3,(H4,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLHDMUUSXXMPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)